Cas no 1600599-02-7 (4-Chloro-6-(difluoromethoxy)quinolin-3-amine)

4-Chloro-6-(difluoromethoxy)quinolin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-6-(difluoromethoxy)quinolin-3-amine
- 3-Quinolinamine, 4-chloro-6-(difluoromethoxy)-
-
- Inchi: 1S/C10H7ClF2N2O/c11-9-6-3-5(16-10(12)13)1-2-8(6)15-4-7(9)14/h1-4,10H,14H2
- InChI Key: RRJJUQJFUMTVIK-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(OC(F)F)=CC=2)C(Cl)=C(N)C=1
Experimental Properties
- Density: 1.471±0.06 g/cm3(Predicted)
- Boiling Point: 342.8±37.0 °C(Predicted)
- pka: 2.86±0.27(Predicted)
4-Chloro-6-(difluoromethoxy)quinolin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C200660-500mg |
4-Chloro-6-(difluoromethoxy)quinolin-3-amine |
1600599-02-7 | 500mg |
$ 1515.00 | 2022-04-01 | ||
TRC | C200660-250mg |
4-Chloro-6-(difluoromethoxy)quinolin-3-amine |
1600599-02-7 | 250mg |
$ 915.00 | 2022-04-01 |
4-Chloro-6-(difluoromethoxy)quinolin-3-amine Related Literature
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
Additional information on 4-Chloro-6-(difluoromethoxy)quinolin-3-amine
4-Chloro-6-(difluoromethoxy)quinolin-3-amine: A Comprehensive Overview
4-Chloro-6-(difluoromethoxy)quinolin-3-amine is a structurally complex organic compound with significant potential in various fields of chemical research and application. This compound, identified by the CAS number 1600599-02-7, belongs to the quinoline family of heterocyclic compounds, which are widely studied due to their unique electronic properties and versatile applications. The molecule features a quinoline ring system with substituents at positions 3, 4, and 6. Specifically, the chlorine atom at position 4, the difluoromethoxy group at position 6, and the amino group at position 3 contribute to its distinctive chemical behavior and reactivity.
The synthesis of 4-Chloro-6-(difluoromethoxy)quinolin-3-amine involves a series of carefully designed organic reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathways for such complex molecules. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach is particularly beneficial for compounds like 4-Chloro-6-(difluoromethoxy)quinolin-3-amine, where precise control over substitution patterns is crucial.
One of the most promising applications of 4-Chloro-6-(difluoromethoxy)quinolin-3-amine lies in its potential as a precursor for advanced materials. The presence of electron-withdrawing groups such as chlorine and difluoromethoxy enhances the electronic properties of the quinoline ring, making it suitable for applications in optoelectronics. Recent studies have explored its use in organic light-emitting diodes (OLEDs), where its high electron mobility and stability under operational conditions have shown promise.
In the field of pharmacology, 4-Chloro-6-(difluoromethoxy)quinolin-3-amine has garnered attention as a potential lead compound for drug development. The amino group at position 3 facilitates hydrogen bonding, which is critical for bioavailability and target binding. Researchers have investigated its potential as an anti-inflammatory agent, leveraging its ability to inhibit specific enzymes involved in inflammatory pathways. Additionally, its fluorinated substituents enhance lipophilicity, which is advantageous for drug delivery systems.
The environmental impact of 4-Chloro-6-(difluoromethoxy)quinolin-3-amine has also been a topic of recent research. Studies have focused on its biodegradability and toxicity profiles under various conditions. Results indicate that while the compound exhibits moderate persistence in aqueous environments, its toxicity levels are within acceptable limits for controlled industrial applications. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.
From a structural perspective, 4-Chloro-6-(difluoromethoxy)quinolin-3-amine exhibits interesting photophysical properties due to its conjugated π-system. Recent spectroscopic studies have revealed that the molecule absorbs strongly in the ultraviolet region, making it a candidate for use in sensors and detection systems. Furthermore, its fluorescence properties under specific excitation wavelengths suggest potential applications in bioimaging technologies.
In conclusion, 4-Chloro-6-(difluoromethoxy)quinolin-3-amine is a multifaceted compound with diverse applications across chemistry, materials science, and pharmacology. Its unique structure and functional groups provide a foundation for innovative research and development. As scientific understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing technological and therapeutic solutions.
1600599-02-7 (4-Chloro-6-(difluoromethoxy)quinolin-3-amine) Related Products
- 1060807-26-2(1-(6-methoxypyridin-2-yl)ethan-1-amine)
- 2138157-95-4(4-{[1-(5-hydroxypentyl)-1H-1,2,3-triazol-4-yl]methyl}piperazin-2-one)
- 52177-72-7(3-acetylphenyl chloroformate)
- 951889-71-7(6-(4-Chloro-2-methoxyphenyl)-6-oxohexanoic acid)
- 3265-29-0(3-(-lambda5-diazynylidene)-2,3-dihydro-1H-indol-2-one)
- 7497-87-2(1-Bromo-4-(3-bromopropoxy)benzene)
- 1049358-16-8(2,3,4-trimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide)
- 1270470-02-4(3-(3-bromothiophen-2-yl)morpholine)
- 2230789-74-7(cis-4-methylsulfonylcyclohexanamine;hydrochloride)
- 2172144-22-6(7-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}heptanoic acid)




